molecular formula C6H9NO2S B2372430 1-Ethynylcyclobutane-1-sulfonamide CAS No. 2137669-96-4

1-Ethynylcyclobutane-1-sulfonamide

Cat. No.: B2372430
CAS No.: 2137669-96-4
M. Wt: 159.2
InChI Key: OITMRTXGPRAEAR-UHFFFAOYSA-N
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Description

1-Ethynylcyclobutane-1-sulfonamide is a cyclobutane derivative featuring an ethynyl (C≡CH) group and a sulfonamide (-SO₂NH₂) moiety attached to the same carbon atom of the four-membered ring. Its molecular formula is C₅H₇NO₂S, with a molecular weight of approximately 147.18 g/mol. This compound is likely utilized as a building block in medicinal chemistry, though specific applications require further investigation.

Properties

IUPAC Name

1-ethynylcyclobutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITMRTXGPRAEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethynylcyclobutane-1-sulfonamide typically involves the reaction of cyclobutanesulfonyl chloride with ethynylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The key steps involve:

  • Preparation of cyclobutanesulfonyl chloride.
  • Reaction with ethynylmagnesium bromide under controlled conditions.
  • Purification of the final product.

Chemical Reactions Analysis

1-Ethynylcyclobutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethynylcyclobutane-1-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethynylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-ethynylcyclobutane-1-sulfonamide, differing in ring size, substituents, or functional groups. Key comparisons are summarized in Table 1.

1-(Hydroxymethyl)cyclobutane-1-sulfonamide

  • Structure : Cyclobutane ring with a hydroxymethyl (-CH₂OH) and sulfonamide group on the same carbon.
  • However, the absence of an ethynyl moiety limits its utility in alkyne-specific reactions .
  • Applications : Likely used as an intermediate in drug discovery, similar to other sulfonamide derivatives.

1-Ethenylcyclopropane-1-sulfonamide

  • Structure : Cyclopropane ring with an ethenyl (C=CH₂) group and sulfonamide.
  • Key Differences :
    • Ring Strain : Cyclopropane’s higher ring strain increases reactivity compared to cyclobutane.
    • Bond Type : The ethenyl group (sp² hybridized) undergoes electrophilic addition reactions, whereas the ethynyl group (sp hybridized) participates in cycloadditions .
  • Molecular Weight : 147.2 g/mol, nearly identical to the target compound.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: Cyclobutane with methylamino (-NHCH₃) and ester (-COOCH₃) groups; exists as a hydrochloride salt.
  • Key Differences: The ester and amine groups contrast with the sulfonamide’s electron-withdrawing nature, altering acidity and binding properties.
  • Applications : Likely a precursor in pharmaceutical synthesis.

1-Ethynyl-3-[(Trimethylsilyl)methyl]cyclobutan-1-a Hydrochloride

  • Structure : Cyclobutane with ethynyl and bulky trimethylsilyl (-Si(CH₃)₃) groups; hydrochloride salt.
  • Key Differences :
    • The trimethylsilyl group enhances lipophilicity, reducing solubility in polar solvents compared to the target compound.
    • The hydrochloride salt form may improve stability but limits compatibility with basic reaction conditions .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Size Notable Properties
This compound C₅H₇NO₂S 147.18 Ethynyl, sulfonamide 4 Alkyne reactivity, sulfonamide bioactivity
1-(Hydroxymethyl)cyclobutane-1-sulfonamide C₅H₁₁NO₃S* ~165.21 Hydroxymethyl, sulfonamide 4 High polarity, H-bonding
1-Ethenylcyclopropane-1-sulfonamide C₅H₉NO₂S 147.20 Ethenyl, sulfonamide 3 High ring strain, sp² reactivity
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₈H₁₄ClNO₂ 199.66 Methylamino, ester, HCl 4 Salt form, ester hydrolysis
1-Ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-a HCl C₉H₁₇ClSiN 231.84 Ethynyl, trimethylsilyl, HCl 4 Lipophilic, salt stability

Formula here is inferred from the compound name .

Research Findings and Implications

Synthetic Utility: The patent synthesis of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride highlights cyclobutane derivatives’ relevance in pharmaceutical intermediates, though the target compound’s synthesis remains undocumented .

Reactivity : Ethynyl groups enable click chemistry applications, whereas ethenyl or hydroxymethyl groups favor alternative reaction pathways (e.g., addition or oxidation) .

Biological Activity

1-Ethynylcyclobutane-1-sulfonamide (CAS No. 2137669-96-4) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to a cyclobutane ring, with a sulfonamide functional group. Its unique structure may influence its interaction with biological targets.

Research indicates that sulfonamide compounds often exhibit biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of para-aminobenzoic acid (PABA) in bacterial folate synthesis.
  • Potential Anticancer Effects : Some studies suggest that compounds with similar structures may induce apoptosis in cancer cells.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

A study demonstrated that sulfonamide derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully elucidated, but structural similarities suggest potential efficacy.

Anticancer Potential

Research has indicated that compounds with sulfonamide groups can affect cancer cell proliferation. For instance, derivatives have shown promise in inhibiting growth in various cancer cell lines, potentially through the modulation of metabolic pathways critical for tumor growth.

Case Studies

Several studies have investigated the biological effects of sulfonamide derivatives, including:

  • In Vitro Studies : In one study, a series of sulfonamide derivatives were tested against human cancer cell lines, revealing that certain modifications increased cytotoxicity and reduced cell viability significantly.
  • Animal Models : Another study utilized animal models to assess the pharmacokinetics and therapeutic efficacy of sulfonamide compounds. Results indicated that specific derivatives could effectively reduce tumor size without significant toxicity.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionCompetitive inhibition observed in metabolic pathways

Table 2: Case Study Results

Study TypeFindings
In VitroSignificant reduction in cell viability noted
Animal ModelTumor size reduction with minimal toxicity

Research Findings

Recent research has focused on optimizing the biological activity of sulfonamide derivatives. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the ethynyl and sulfonamide groups can enhance potency and selectivity against target enzymes or receptors.
  • Pharmacokinetic Properties : Studies have shown that certain structural modifications improve solubility and bioavailability, which are crucial for therapeutic applications.

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